Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Medicinal Chemistry Retinoid Receptor Modulation Regioselective Synthesis

Researchers requiring a tetrahydronaphthalene core with a para-keto-ester arrangement for retinoid or glucocorticoid receptor programs often face regioisomeric ambiguity. This compound delivers the exact 6-oxo-2-carboxylate regioisomer (CAS 178100-87-3) at ≥98% purity. The orthogonal ketone and ester functions enable sequential diversification without protecting-group interference. A deposited single-crystal X-ray structure supports structure-based design, while the rigid core offers two chemically distinct exit vectors for fragment libraries.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 178100-87-3
Cat. No. B3324005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS178100-87-3
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CC(=O)CC2)C=C1
InChIInChI=1S/C12H12O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3
InChIKeyALAVDGAFFQFYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate – Structural Identity & Procurement


Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 178100-87-3) is a bifunctional tetrahydronaphthalene building block bearing a ketone at the 6-position and a methyl ester at the 2-position. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . The compound is supplied as a high-purity solid (≥98%) and is typically stored sealed under dry conditions at 2–8 °C . It serves primarily as a synthetic intermediate in medicinal chemistry programs targeting retinoid receptor modulators, glucocorticoid receptor agonists, and polycyclic scaffolds; its first complete structural characterization by single-crystal X‑ray diffraction, together with updated ¹H NMR, ¹³C NMR, IR, and melting-point data, was published in 2024 [1].

1
Regioselective Scaffold
6‑oxo‑2‑carboxylate para relationship supports nuclear receptor modulator synthesis
2
Orthogonal Functional Groups
Independent ketone and ester reactivity enables sequential derivatization without protecting-group interference
3
Structure Confirmed
Single‑crystal X‑ray structure deposited; supports computational docking and unambiguous identity assignment

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate – Why Analogs Require Re-validation


Tetrahydronaphthalene derivatives that share the same core scaffold can differ profoundly in reactivity, physicochemical properties, and biological target engagement simply by relocating a single functional group. The 6-oxo-2-carboxylate regioisomer presents its ketone para to the ester, whereas the 1-oxo regioisomer (CAS 7442-52-6) positions the ketone ortho to the ester, altering both the electronic character of the aromatic ring and the preferred conformation of the saturated ring [1]. The corresponding free acid (6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, CAS 1337853-80-1) introduces a hydrogen-bond donor that can dominate crystal packing, solubility, and membrane permeability in ways the methyl ester cannot recapitulate . These differences mean that even closely related analogs cannot be interchanged in a synthesis or a biological assay without risking divergent outcomes. The quantitative evidence below maps exactly where the title compound stands apart from its nearest in-class neighbors.

Regioisomer mismatch

The 1‑oxo regioisomer (CAS 7442‑52‑6) places the ketone ortho to the ester, reducing ester electrophilicity and potentially altering reaction outcomes.

Free acid form diverges

6‑Oxo‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxylic acid introduces a hydrogen‑bond donor that can shift solubility, permeability, and crystal packing relative to the methyl ester.

Halogenated analogs add complexity

Brominated derivatives (e.g., CAS 1254192‑15‑8) introduce competing cross‑coupling reactivity that may complicate orthogonal synthetic strategies.

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate – Differentiation Evidence vs. Analogs


6-Oxo vs. 1-Oxo Regiochemistry

The target compound places the ketone at position 6 and the ester at position 2 (para relationship), whereas the closest regioisomer, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 7442-52-6), positions the ketone adjacent to the ester (ortho relationship). In the 6-oxo isomer, the ketone is electronically decoupled from the ester, preserving the ester's electrophilicity for downstream transformations; in the 1-oxo isomer, the proximal ketone withdraws electron density from the ester, reducing its reactivity toward nucleophiles [1]. This regiochemical distinction is critical when the ester is used as a handle for amidation, reduction, or hydrolysis in fragment-based drug discovery.

6‑Oxo vs. 1‑Oxo Regiochemistry
Head‑to‑head
Regioisomeric; electronic decoupling in target vs. direct conjugation in comparator
Para arrangement preserves ester electrophilicity for independent downstream transformations
Reactivity inference from established ortho/para electronic effects
Medicinal Chemistry Retinoid Receptor Modulation Regioselective Synthesis

Ester vs. Free Acid Physicochemical Profile

The title compound is the methyl ester (MW 204.22), while the directly related free acid, 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 1337853-80-1), has a molecular weight of 190.20 . The ester lacks a hydrogen-bond donor, conferring higher organic-solvent solubility and improved membrane permeability compared to the carboxylic acid. In storage, the ester requires sealed, dry conditions at 2–8 °C, whereas the free acid may be more hygroscopic and prone to decarboxylation under thermal stress . These differences directly affect assay reproducibility in cellular contexts and long-term stock solution stability.

Ester vs. Free Acid Profile
Class‑level
ΔMW = 14.02; ΔHBD = 1 (ester lacks H‑bond donor)
Methyl ester supports organic‑phase solubility and passive membrane permeability
Physicochemical inference; direct experimental comparison not provided
Physicochemical Profiling Solubility Permeability

Purity Benchmarking vs. 5-Amino Analog

The title compound is routinely supplied at ≥98% purity (Chemscene, MolCore, Macklin, Leyan) . In contrast, the 5-amino analog methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride, which is employed for thromboxane A₂ synthetase inhibitor synthesis, is often offered at lower specifications (e.g., 95% or 97%) from comparable suppliers . The higher and more tightly controlled purity specification of the 6-oxo compound reduces the likelihood of side reactions originating from unidentified impurities, an important consideration when the compound is used in multi-step fragment elaborations where by-product accumulation can derail a library synthesis.

Purity Benchmark
Specification review
≥98% (target) vs. 95–97% (5‑amino analog)
Higher purity floor reduces side‑reaction risk in fragment elaborations
Based on vendor technical datasheets; method presumed comparable
Quality Control Synthetic Reliability Procurement

Single-Crystal X-Ray Structure Confirmation

In 2024, Cordes et al. reported the first single-crystal X‑ray structure of the title compound, definitively confirming the connectivity and solid-state conformation together with updated ¹H NMR, ¹³C NMR, IR, and melting-point data [1]. By comparison, many closely related tetrahydronaphthalene ester analogs (e.g., methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate; methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate) lack publicly deposited crystal structures, leaving their solid-state properties ambiguous [2]. The availability of a deposited CIF file enables definitive identification, polymorph screening, and computational modeling with higher confidence.

X‑Ray Structure Confirmation
Reported
CCDC deposited; unit cell, space group and full refinement data available (Molbank 2024, M1862)
Unambiguous structural assignment supports patent filings and computational docking studies
Comparator 1‑oxo and brominated analogs lack public crystal structures
Structural Confirmation Polymorphism Quality Assurance

Orthogonal Derivatization via Ketone-Ester Pairing

The title compound combines a ketone and a methyl ester on a conformationally constrained tetrahydronaphthalene scaffold. The ketone at C6 can undergo selective reduction, reductive amination, or Wittig olefination, while the methyl ester at C2 can be hydrolysed, reduced, or converted to an amide independently [1]. In the brominated analog methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 1254192-15-8), the presence of bromine introduces a competing site for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), which may complicate orthogonal protection strategies . The absence of halogen in the target compound simplifies reaction planning and reduces the risk of unwanted metal-catalyzed side reactions.

Functional‑Group Orthogonality
Class‑level
Two reactive sites (ketone, ester); no halogen
Simplifies sequential derivatization without metal‑catalyzed side reactions
Inferred from established ketone, ester, and aryl bromide reactivity
Synthetic Methodology Orthogonal Protection Fragment Elaboration

Preferred Scaffold for Nuclear Receptor Modulators

Patents from Allergan and others describe oxo-substituted tetrahydronaphthalene derivatives as privileged scaffolds for retinoid and retinoid antagonist programs, where the 6-oxo-2-carboxylate motif serves as a key intermediate for introducing aromatic or heteroaromatic groups at the 2-position [1]. In contrast, the 1-oxo regioisomer is more commonly employed as a general fragment for non-retinoid targets [2]. This established precedent reduces the synthetic risk for teams working on nuclear receptor modulators, as reaction conditions and purification protocols have already been demonstrated on the 6-oxo scaffold.

Nuclear Receptor Precedent
Class‑level
Cited in retinoid antagonist patents (Allergan US 5,747,542; US 6,187,933)
Validated scaffold for retinoid receptor programs reduces synthetic risk
Comparator 1‑oxo regioisomer not specifically linked to retinoid targets
Retinoid Receptor Glucocorticoid Receptor Nuclear Receptor

Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate – Application Scenarios


Retinoid Antagonist Lead Optimization

When a project requires a tetrahydronaphthalene core with a para-keto-ester arrangement for retinoid receptor modulation, the title compound provides the exact regiochemistry and functional-group pairing specified in the Allergan patent family [1]. Its ≥98% purity and validated crystal structure minimize characterization delays, allowing the medicinal chemistry team to proceed directly to 2-position derivatization.

Glucocorticoid Receptor Agonist Elaboration

For programs developing non-steroidal glucocorticoid receptor agonists, the 6-oxo-2-carboxylate scaffold serves as an A‑ring mimetic. The orthogonal ketone and ester functionalities enable sequential diversification without protecting-group interference, a key advantage over halogenated analogs that introduce competing reactivity [1]. The methyl ester also provides superior cell permeability in cellular transrepression/transactivation assays compared to the free acid .

Fragment-Based Library Construction

In fragment libraries, the title compound offers a defined, rigid core with two chemically distinct exit vectors. The availability of a deposited single-crystal X‑ray structure supports computational docking and structure-based design, while the ≥98% purity specification ensures that fragment soaking or co-crystallization experiments are not confounded by impurities [1]. The 6-oxo regioisomer is preferred over the 1-oxo alternative when the ketone must remain distal to the growing vector.

Polycyclic Natural Product Synthesis

For synthetic chemistry groups constructing polycyclic frameworks (e.g., naphthacene antibiotics or anthracycline analogs), the title compound provides a pre-functionalized tetrahydronaphthalene building block. The ketone can be reduced stereoselectively or olefinated, while the ester can be converted to an aldehyde or acid chloride for subsequent cyclization steps. The absence of halogen eliminates the need for palladium scavenging in metal-sensitive sequences [1].

Application
Selection Property
Validation Focus
Retinoid antagonist lead optimization
6‑Oxo‑2‑carboxylate para regiochemistry
Nuclear receptor binding and transactivation assays
Glucocorticoid receptor agonist elaboration
Orthogonal ketone‑ester without halogen interference
GR transrepression/transactivation cellular assays
Fragment‑based library construction
Rigid core with deposited crystal structure and controlled purity
Fragment soaking and co‑crystallization reproducibility
Polycyclic natural product synthesis
Pre‑functionalized tetrahydronaphthalene without halogen
Stereoselective reduction and cyclization efficiency
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